

Spectroscopic Characterization of 2-Hydrazinoethanol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydrazinoethanol (also known as **Hydrazinol**), a significant compound in various research and development sectors. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into its structural features. Detailed experimental protocols and data analysis are presented to aid in the replication and interpretation of these results.

Chemical Structure and Properties

2-Hydrazinoethanol (CAS: 109-84-2) is a bifunctional organic molecule possessing both a hydroxyl and a hydrazinyl group.[1] Its structure lends it to a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Molecular Formula: C₂H₈N₂O[1]

Molecular Weight: 76.10 g/mol [1]

IUPAC Name: 2-hydrazinylethanol[1]

Caption: Chemical structure of 2-Hydrazinoethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Hydrazinoethanol exhibits distinct signals corresponding to the different proton environments in the molecule. The spectrum shows two triplets for the methylene protons and a broad signal for the exchangeable amine and hydroxyl protons.

Multiplicity	Integration	Assignment
Broad Singlet	4H	-NH ₂ , -NH, -OH
Triplet	2H	-CH₂OH
Triplet	2H	-CH₂NH
	Broad Singlet Triplet	Broad Singlet 4H Triplet 2H

Data obtained in

DMSO-d₆ at 360 MHz.

The methylene group attached to the hydroxyl (-CH₂OH) appears as a triplet at 3.430 ppm, while the methylene group adjacent to the hydrazinyl group (-CH₂NH) is observed as a triplet at 2.624 ppm. The broad signal at approximately 3.865 ppm integrates to four protons, corresponding to the amine (-NH and -NH₂) and hydroxyl (-OH) protons. The broadness of this peak is due to chemical exchange and quadrupole broadening from the nitrogen atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-Hydrazinoethanol, two distinct signals are expected, corresponding to the two non-equivalent carbon atoms.



Chemical Shift (δ) ppm	Assignment
~60-65	-CH₂OH
~50-55	-CH₂NH
Predicted values. Experimental data may vary based on solvent and instrument conditions.	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR spectrum of 2-Hydrazinoethanol is characterized by broad absorptions in the high-frequency region, indicative of O-H and N-H stretching, as well as distinct peaks in the fingerprint region.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
2950-2850	Medium	C-H stretching
~1600	Weak-Medium	N-H bending (scissoring)
~1460	Medium	C-H bending
1050-1150	Strong	C-O stretching
~1100	Medium	C-N stretching

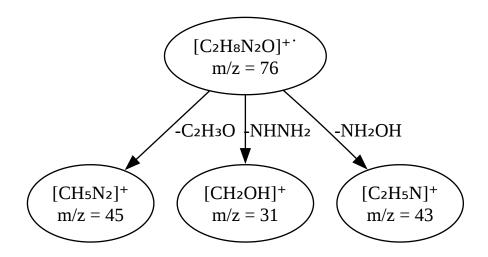
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 2-Hydrazinoethanol provides valuable information about its molecular weight and fragmentation pattern.

The mass spectrum displays a molecular ion peak (M⁺) at m/z 76, confirming the molecular weight of the compound.[2] The fragmentation pattern is consistent with the structure of 2-Hydrazinoethanol, showing characteristic losses.



m/z	Relative Intensity	Proposed Fragment
76	Moderate	[C ₂ H ₈ N ₂ O] ⁺ (Molecular Ion)
45	High	[CH ₅ N ₂] ⁺
43	Moderate	[C ₂ H ₅ N] ⁺
31	High	[CH ₂ OH] ⁺



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

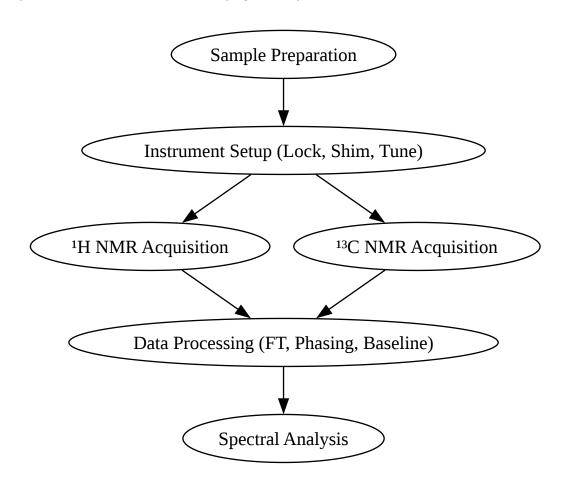
The following are generalized protocols for the spectroscopic analysis of liquid samples like 2-Hydrazinoethanol. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydrazinoethanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.



- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for both ¹H and ¹³C frequencies.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).





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Caption: NMR Experimental Workflow.

ATR-IR Spectroscopy

- Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
- Sample Application: Place a small drop of neat 2-Hydrazinoethanol onto the center of the ATR crystal.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-tocharge (m/z) ratio using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion



The spectroscopic data presented in this guide provide a detailed structural characterization of 2-Hydrazinoethanol. The NMR spectra confirm the connectivity of the carbon and hydrogen atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into its fragmentation. These data and protocols serve as a valuable resource for researchers and professionals working with this versatile chemical compound.

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